2-[2-(2-Fluoroethoxy)ethoxy]ethanol
Overview
Description
2-[2-(2-Fluoroethoxy)ethoxy]ethanol is an organic compound with the molecular formula C6H13FO3 and a molecular weight of 152.16 g/mol . It is a colorless liquid with a sweet taste and is soluble in water and various organic solvents . This compound is commonly used as a solvent and an intermediate in organic synthesis .
Mechanism of Action
Target of Action
2-[2-(2-Fluoroethoxy)ethoxy]ethanol is an organic compound . It is primarily used as a solvent and additive in organic synthesis reactions . .
Mode of Action
As a solvent, this compound can dissolve other organic compounds, facilitating their interaction in chemical reactions . As an additive in organic synthesis, it may influence the reaction environment, potentially affecting the rate or outcome of the reaction .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, its solvent properties may be affected by temperature and pressure . Its stability and efficacy as a solvent or additive may also be influenced by the presence of other chemicals in the reaction mixture .
Biochemical Analysis
Biochemical Properties
2-[2-(2-Fluoroethoxy)ethoxy]ethanol plays a significant role in biochemical reactions. It is known to interact with various enzymes, proteins, and other biomolecules. One of the key interactions is with alcohol dehydrogenase (ADH), which converts this compound into fluoroacetaldehyde using nicotinamide adenine dinucleotide (NAD+) as a cofactor . Fluoroacetaldehyde is further converted into fluoroacetate, which is a precursor to fluorocitrate, an inhibitor of aconitase, an enzyme that participates in the tricarboxylic acid (TCA) cycle .
Cellular Effects
This compound has various effects on different types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Exposure to this compound can cause epigastric distress, such as vomiting, and central nervous effects, including auditory hallucinations and numbness of the face or nose . These effects occur gradually after being exposed to the compound for several hours .
Molecular Mechanism
The molecular mechanism of this compound involves its conversion by alcohol dehydrogenase (ADH) into fluoroacetaldehyde and then into fluoroacetate . Fluoroacetate is a precursor to fluorocitrate, which inhibits aconitase, an enzyme in the TCA cycle . This inhibition disrupts the TCA cycle, leading to a decrease in cellular energy production and affecting various cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but its degradation products, such as fluoroacetate, can have long-term effects on cellular function . In vitro and in vivo studies have shown that prolonged exposure to this compound can lead to cumulative toxic effects, including disruption of cellular metabolism and energy production .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, but at higher doses, it can cause significant toxicity . Threshold effects observed in studies include epigastric distress and central nervous system effects . High doses can lead to severe toxicity, including respiratory distress and organ damage .
Metabolic Pathways
This compound is involved in metabolic pathways that include its conversion by alcohol dehydrogenase (ADH) into fluoroacetaldehyde and then into fluoroacetate . Fluoroacetate is further metabolized into fluorocitrate, which inhibits aconitase in the TCA cycle . This inhibition affects metabolic flux and metabolite levels, leading to a decrease in cellular energy production .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various transporters and binding proteins . The compound’s solubility in water and organic solvents facilitates its distribution throughout the body . It can accumulate in specific tissues, leading to localized effects and toxicity .
Subcellular Localization
The subcellular localization of this compound affects its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its accumulation in mitochondria can disrupt cellular energy production by inhibiting the TCA cycle .
Preparation Methods
The synthesis of 2-[2-(2-Fluoroethoxy)ethoxy]ethanol can be achieved through several methods:
Reaction of 2-fluoroethanol with ethylene oxide: This method involves the reaction of 2-fluoroethanol with ethylene oxide under controlled conditions to produce the desired compound.
Reaction of chloroethanol with fluoroethanol: In this method, chloroethanol and fluoroethanol are mixed in a specific ratio and reacted under acidic conditions.
Chemical Reactions Analysis
2-[2-(2-Fluoroethoxy)ethoxy]ethanol undergoes various chemical reactions, including:
Scientific Research Applications
2-[2-(2-Fluoroethoxy)ethoxy]ethanol has several applications in scientific research:
Chemistry: It is used as a solvent and reagent in various organic synthesis reactions.
Biology: The compound is utilized in biochemical studies as a solvent for biological samples.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is employed in the production of dyes, fragrances, and pesticides.
Comparison with Similar Compounds
2-[2-(2-Fluoroethoxy)ethoxy]ethanol can be compared with similar compounds such as:
2-(2,2-Difluoroethoxy)ethanol: This compound has two fluorine atoms instead of one, which may result in different chemical and physical properties.
2-(2-Fluoroethoxy)ethanol: This compound has a simpler structure with only one ethoxy group, making it less complex than this compound.
These comparisons highlight the unique structure and properties of this compound, making it valuable in various applications.
Properties
IUPAC Name |
2-[2-(2-fluoroethoxy)ethoxy]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13FO3/c7-1-3-9-5-6-10-4-2-8/h8H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSZYZLZGRCUYIK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCF)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80190756 | |
Record name | Ethanol, 2-(2'-(2''-fluoroethoxy)ethoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80190756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
373-45-5 | |
Record name | 2-(2-(2-Fluoroethoxy)ethoxy)ethanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000373455 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethanol, 2-(2'-(2''-fluoroethoxy)ethoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80190756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[2-(2-fluoroethoxy)ethoxy]ethan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-(2-(2-FLUOROETHOXY)ETHOXY)ETHANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QQF9TLC879 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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